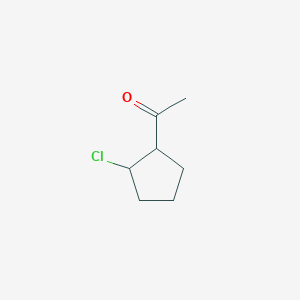
1-(2-Chlorocyclopentyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorocyclopentyl)ethanone is an organic compound with the molecular formula C7H11ClO It is a chlorinated derivative of cyclopentanone, featuring a chlorine atom attached to the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Chlorocyclopentyl)ethanone can be synthesized through several methods. One common approach involves the chlorination of cyclopentanone. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and the process is carried out under controlled conditions to ensure the selective chlorination at the desired position on the cyclopentane ring .
Industrial Production Methods
In industrial settings, the production of 1-(2-chlorocyclopentyl)ethanone often involves continuous preparation systems. These systems allow for the automated and controlled addition of reactants, improving the efficiency and yield of the process. For example, a continuous preparation method might use alpha-acetyl-gamma-butyrolactone as a starting material, which undergoes sequential chlorination and ring-closing reactions to produce the desired compound .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorocyclopentyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopentyl ethanones, depending on the nucleophile used.
Scientific Research Applications
1-(2-Chlorocyclopentyl)ethanone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(2-chlorocyclopentyl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chlorine atom and the ketone group play crucial roles in these interactions, influencing the compound’s binding affinity and reactivity .
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone: The parent compound without the chlorine atom.
2-Chlorocyclopentanone: A similar compound with the chlorine atom in a different position.
1-(1-Chlorocyclopropyl)ethanone: Another chlorinated cycloalkane derivative.
Uniqueness
1-(2-Chlorocyclopentyl)ethanone is unique due to the specific positioning of the chlorine atom, which imparts distinct chemical properties and reactivity. This positioning can influence the compound’s behavior in chemical reactions and its interactions with biological targets, making it valuable for specific applications .
Properties
CAS No. |
73945-56-9 |
|---|---|
Molecular Formula |
C7H11ClO |
Molecular Weight |
146.61 g/mol |
IUPAC Name |
1-(2-chlorocyclopentyl)ethanone |
InChI |
InChI=1S/C7H11ClO/c1-5(9)6-3-2-4-7(6)8/h6-7H,2-4H2,1H3 |
InChI Key |
HCCYCFVFZRZVAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCCC1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;iodide](/img/structure/B13965233.png)
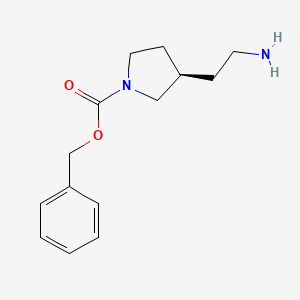

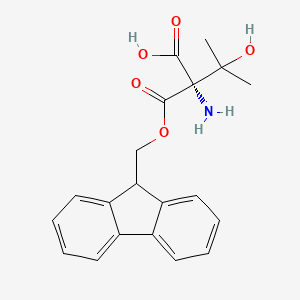
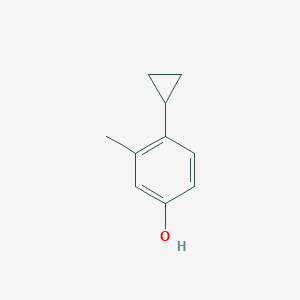
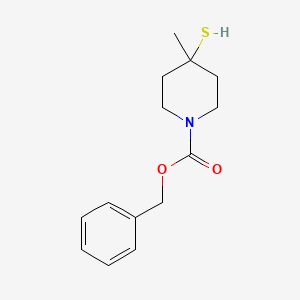
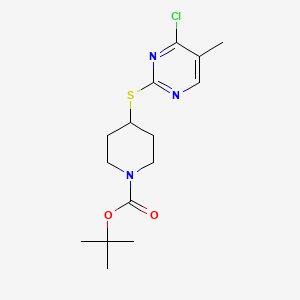
![2-Bromo-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one](/img/structure/B13965278.png)
![Bicyclo[2.2.1]heptane-2-thione, 3,3-dimethyl-](/img/structure/B13965279.png)

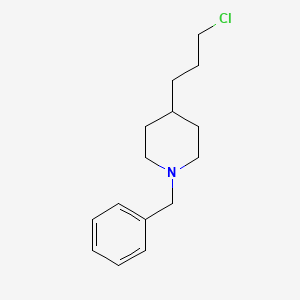

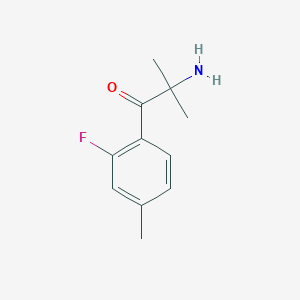
![bis[4-(1,1-dimethylethyl)phenyl]-Iodonium](/img/structure/B13965338.png)
